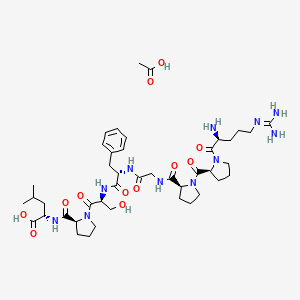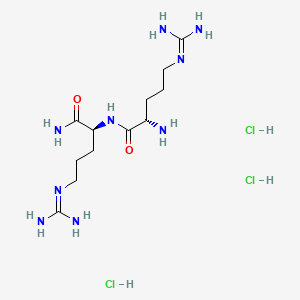
Carbamic acid, (5-cyanopentyl)-, 1,1-dimethylethyl ester (9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, (5-cyanopentyl)-, 1,1-dimethylethyl ester (9CI) is a chemical compound with the molecular formula C11H20N2O2 and a molecular weight of 212.29 g/mol . This compound is known for its unique structure, which includes a carbamate group and a cyanopentyl chain. It is used in various scientific research applications due to its interesting chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (5-cyanopentyl)-, 1,1-dimethylethyl ester typically involves the reaction of a suitable amine with an isocyanate. One common method is the reaction of tert-butyl isocyanate with 5-cyanopentylamine under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of carbamic acid, (5-cyanopentyl)-, 1,1-dimethylethyl ester can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of catalysts such as tertiary amines can also enhance the reaction rate and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
Carbamic acid, (5-cyanopentyl)-, 1,1-dimethylethyl ester (9CI) undergoes various types of chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamic acid and alcohol.
Oxidation: The cyanopentyl chain can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water or alcohol as solvent.
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products Formed
Hydrolysis: Carbamic acid and tert-butyl alcohol.
Oxidation: Oxidized derivatives of the cyanopentyl chain.
Substitution: Substituted carbamates with various functional groups.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, (5-cyanopentyl)-, 1,1-dimethylethyl ester (9CI) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including as a prodrug for delivering active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of carbamic acid, (5-cyanopentyl)-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The cyanopentyl chain may also interact with hydrophobic pockets in target molecules, enhancing binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carbamic acid, 1,1-dimethylethyl ester: Similar structure but lacks the cyanopentyl chain.
Carbamic acid, (5-cyanopentyl)-, methyl ester: Similar structure but with a methyl ester group instead of tert-butyl.
Carbamic acid, (5-cyanopentyl)-, ethyl ester: Similar structure but with an ethyl ester group instead of tert-butyl.
Uniqueness
Carbamic acid, (5-cyanopentyl)-, 1,1-dimethylethyl ester (9CI) is unique due to its combination of a carbamate group and a cyanopentyl chain. This structure imparts distinct chemical properties and reactivity, making it valuable for various research applications. Its ability to form covalent bonds with nucleophilic sites and interact with hydrophobic pockets enhances its potential as a biochemical probe or therapeutic agent .
Eigenschaften
IUPAC Name |
tert-butyl N-(5-cyanopentyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-9-7-5-4-6-8-12/h4-7,9H2,1-3H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLRCBHBWRJJRDB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2h-[1,4]Dioxepino[2,3-b]pyridine](/img/structure/B568426.png)








![Bicyclo[3.1.1]heptane-1-carbonyl chloride](/img/structure/B568448.png)

